Ethyl 1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxylate is a compound that belongs to the class of carbonyl-containing nitrofurans. The molecular formula of this compound is C₁₃H₁₆N₂O₆ .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 5-nitrofuran derivatives, have been shown to exhibit activity against pathogens of the eskape panel . The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a group of bacteria that are often resistant to antibiotics .
Mode of Action
It is suggested that the compound may interact with its targets in a way that disrupts their normal function, leading to the inhibition of the pathogens .
Biochemical Pathways
It is likely that the compound interferes with essential biochemical processes in the target pathogens, leading to their inhibition .
Result of Action
It is suggested that the compound may inhibit the growth of the target pathogens, leading to their eventual elimination .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonyl-containing nitrofurans, including ethyl 1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxylate, typically involves the introduction of a nitro group into the furan ring. This can be achieved through nitration reactions using various nitrating agents. For example, 5-nitrofuran-2-carbaldehyde can be obtained from furfural by the action of a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The formation of the piperidine ring can be achieved through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and cyclization reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, acetic anhydride, sulfuric acid, and various reducing agents such as hydrogen gas in the presence of a catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while oxidation of the carbonyl group can yield carboxylic acids .
Scientific Research Applications
Ethyl 1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Methyl 5-nitrofuran-2-carboxylate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
2-Acetyl-5-nitrofuran: Contains an acetyl group instead of a piperidine ring.
Uniqueness
Ethyl 1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxylate is unique due to the presence of both a nitrofuran ring and a piperidine ring, which confer distinct chemical and biological properties .
Biological Activity
Ethyl 1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a nitrofuran moiety attached to a piperidine ring, contributing to its biological activity. The molecular formula is C10H12N2O4, with key functional groups that enhance its reactivity and interaction with biological targets.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : this compound has demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism often involves the reduction of the nitro group by bacterial nitroreductases, leading to the formation of reactive intermediates that disrupt cellular processes .
- Antifungal Activity : Preliminary studies suggest antifungal properties against Candida albicans, indicating potential for broader antifungal applications.
- Antitumor Activity : The compound has been explored for its anticancer potential, leveraging the bioactivity of its nitrofuran moiety. Research indicates that it may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It interacts with specific enzymes involved in disease processes, potentially inhibiting their activity and altering metabolic pathways .
- Reactive Oxygen Species Generation : The nitrofuran group can participate in redox reactions, leading to oxidative stress in target cells, particularly in cancerous tissues.
- Molecular Interaction : The piperidine ring enhances lipophilicity, facilitating cellular uptake and interaction with various biological targets, including bacterial enzymes.
Antimicrobial Studies
A series of studies have evaluated the antimicrobial efficacy of this compound:
Study | Pathogen Tested | Result |
---|---|---|
Staphylococcus aureus | Significant inhibition observed | |
Escherichia coli | Effective against resistant strains | |
Candida albicans | Moderate antifungal activity |
These findings underscore the compound's potential as a broad-spectrum antimicrobial agent.
Anticancer Research
In vitro studies have shown that this compound induces apoptosis in various cancer cell lines. A notable study reported a dose-dependent increase in cell death among treated cancer cells compared to controls, suggesting its viability as an anticancer agent .
Case Studies
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. Results indicated that the compound effectively inhibited growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli. This highlights its potential for development into a therapeutic agent for bacterial infections.
Case Study 2: Anticancer Potential
A recent study investigated the effects of this compound on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 20 µM, with increased markers for apoptosis observed through flow cytometry analysis.
Properties
IUPAC Name |
ethyl 1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-2-20-13(17)9-5-7-14(8-6-9)12(16)10-3-4-11(21-10)15(18)19/h3-4,9H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYBVBIJEKTNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.